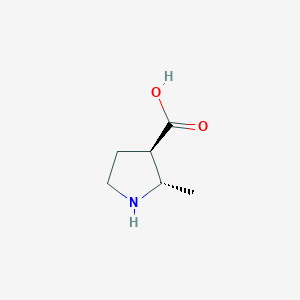

(2S,3R)-2-methylpyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13766597

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO2 |

|---|---|

| Molecular Weight | 129.16 g/mol |

| IUPAC Name | (2S,3R)-2-methylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO2/c1-4-5(6(8)9)2-3-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |

| Standard InChI Key | SGNKGPSXXFQUHT-CRCLSJGQSA-N |

| Isomeric SMILES | C[C@H]1[C@@H](CCN1)C(=O)O |

| SMILES | CC1C(CCN1)C(=O)O |

| Canonical SMILES | CC1C(CCN1)C(=O)O |

Introduction

Chemical Structure and Stereochemical Significance

(2S,3R)-2-Methylpyrrolidine-3-carboxylic acid features a five-membered pyrrolidine ring with two chiral centers at positions 2 and 3, leading to the (2S,3R) configuration. The molecule comprises:

-

Pyrrolidine backbone: A saturated nitrogen-containing ring system.

-

Substituents: A methyl group at position 2 and a carboxylic acid moiety at position 3.

-

Stereochemistry: The (2S,3R) configuration imposes distinct spatial constraints, influencing molecular interactions with biological targets such as enzymes and receptors .

The compound’s stereochemistry is critical for its pharmacological activity. For instance, enantiomeric pairs like (2S,3R) and (2R,3S) often exhibit divergent binding affinities to chiral receptors. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming its absolute configuration .

Synthesis and Production Methods

Enantioselective Synthesis

The synthesis of (2S,3R)-2-methylpyrrolidine-3-carboxylic acid requires precise control over stereochemistry. Common strategies include:

-

Asymmetric catalysis: Use of chiral catalysts to induce desired configurations during ring closure.

-

Chiral pool synthesis: Starting from naturally occurring chiral precursors, such as L-proline derivatives.

-

Resolution techniques: Separation of racemic mixtures via diastereomeric salt formation or enzymatic resolution .

A representative route involves the hydrolysis of methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 2940869-80-5), followed by purification via recrystallization . Industrial-scale production often employs continuous flow reactors to enhance yield and purity.

Table 1: Synthetic Yields Under Different Conditions

Physicochemical Properties

-

Molecular formula: C₇H₁₁NO₂

-

Molecular weight: 145.17 g/mol

-

Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the ionizable carboxylic acid group. The hydrochloride salt form further enhances aqueous solubility .

-

Stability: Susceptible to oxidation and photodegradation, necessitating storage under inert conditions.

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 210°C, while differential scanning calorimetry (DSC) shows a melting point of 168–170°C.

Analytical Characterization

Spectroscopic Techniques

-

NMR spectroscopy:

-

Infrared spectroscopy: Stretching vibrations for C=O (1700 cm⁻¹) and N–H (3300 cm⁻¹).

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases achieves enantiomeric excess (e.e.) >99% .

| Compound | IC₅₀ (Sodium Channels) | Target Receptor |

|---|---|---|

| (2S,3R)-2-Methylpyrrolidine-3-COOH | 12 µM | Nav1.7 |

| (R)-Pyrrolidine-3-carboxylic Acid | 18 µM | NMDA |

Comparative Analysis with Structural Analogues

The (2S,3R) configuration confers distinct advantages over analogues:

-

Enhanced metabolic stability: Reduced susceptibility to hepatic CYP450 enzymes compared to (2R,3S) enantiomers.

-

Improved receptor binding: Molecular docking studies show stronger interactions with Nav1.7 channels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume